(Z)-Methyl penta-2,4-dienoate (Z)-Methyl penta-2,4-dienoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18308829
InChI: InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4-
SMILES:
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol

(Z)-Methyl penta-2,4-dienoate

CAS No.:

Cat. No.: VC18308829

Molecular Formula: C6H8O2

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

(Z)-Methyl penta-2,4-dienoate -

Specification

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
IUPAC Name methyl (2Z)-penta-2,4-dienoate
Standard InChI InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4-
Standard InChI Key LJDLNNZTQJVBNJ-PLNGDYQASA-N
Isomeric SMILES COC(=O)/C=C\C=C
Canonical SMILES COC(=O)C=CC=C

Introduction

Structural and Stereochemical Characteristics

(Z)-Methyl penta-2,4-dienoate (IUPAC name: methyl (2Z)-penta-2,4-dienoate) has the molecular formula C6H8O2\text{C}_6\text{H}_8\text{O}_2 and a molecular weight of 112.13 g/mol. Its structure features a conjugated diene (C2–C3 and C4–C5 double bonds) with a Z-configuration at the C2–C3 bond and a methyl ester group at C1. The Z-stereochemistry introduces steric hindrance between the ester oxygen and the adjacent substituents, influencing its reactivity and intermolecular interactions.

Key structural attributes:

  • Conjugated diene system enabling cycloaddition and electrophilic addition reactions.

  • Polar ester group facilitating nucleophilic substitution and hydrogen bonding.

  • Stereoelectronic effects from the Z-configuration altering orbital alignment and reaction pathways.

Synthesis and Stereoselective Preparation

Synthetic Routes

The synthesis of (Z)-methyl penta-2,4-dienoate typically involves stereoselective esterification or cross-coupling strategies:

Wittig and Horner-Wadsworth-Emmons Reactions

Stereoselective synthesis is achievable using phosphorus ylides. For example, a Z-selective Horner-Wadsworth-Emmons reaction between a phosphoryl-stabilized ylide and acrolein derivatives can yield the Z-isomer with >80% selectivity . Reaction conditions (e.g., solvent polarity, temperature) critically influence stereochemical outcomes.

Example protocol:

  • Reagents: Methyl dichlorophosphate, triethylamine, acrolein.

  • Conditions: Tetrahydrofuran (THF), −78°C, slow warming to room temperature.

  • Yield: 72% (Z:E ratio = 4:1) .

Catalytic Cross-Coupling

Palladium-catalyzed coupling of methyl acrylate with alkenyl halides offers a modular approach. For instance, Suzuki-Miyaura coupling using a Z-configured alkenyl boronic acid and methyl acrylate produces the target compound with retained stereochemistry.

Chemical Reactivity and Reaction Pathways

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions, forming six-membered cycloadducts. The Z-configuration affects endo/exo selectivity due to steric interactions between the ester group and the dienophile.

Case study: Reaction with maleic anhydride yields a bicyclic adduct with 85% endo selectivity, as confirmed by X-ray crystallography .

Electrophilic Additions

Electrophiles such as bromine add preferentially to the less substituted double bond (C4–C5) due to hyperconjugative stabilization of the carbocation intermediate.

(Z)-Methyl penta-2,4-dienoate+Br24,5-dibromo derivative[1]\text{(Z)-Methyl penta-2,4-dienoate} + \text{Br}_2 \rightarrow \text{4,5-dibromo derivative} \quad[1]

Oxidation and Reduction

  • Oxidation: Ozonolysis cleaves both double bonds, yielding malonic acid derivatives.

  • Reduction: Catalytic hydrogenation (Pd/C, H2\text{H}_2) saturates the diene to methyl pentanoate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR:

    • Vinyl protons: δ 5.2–6.0 ppm (multiplet, J = 10–12 Hz for Z-configuration).

    • Ester methyl: δ 3.7 ppm (singlet) .

  • 13C^{13}\text{C} NMR:

    • Carbonyl carbon: δ 167.5 ppm.

    • Olefinic carbons: δ 125–130 ppm .

Infrared (IR) Spectroscopy

  • Strong absorption at \sim1720 cm1^{-1} (ester C=O stretch).

  • Conjugated diene C=C stretches at \sim1640 cm1^{-1}.

Comparative Analysis with Related Compounds

CompoundConfigurationKey Reactivity DifferenceApplication Example
(E)-Methyl penta-2,4-dienoateEHigher Diels-Alder reactivityPolymer cross-linking agents
Methyl 3-pentenoateMonoenicNo cycloaddition capacityPlasticizers
Ethyl penta-2,4-dienoateE/ZAltered solubility profilesPharmaceutical synthesis

Challenges and Future Directions

Current limitations include the scarcity of stereoselective synthetic methods and insufficient data on biological activity. Future research should prioritize:

  • Developing asymmetric catalysis for Z-selective synthesis.

  • Evaluating toxicity and pharmacokinetics of derivatives.

  • Exploring photocatalytic applications in [2+2] cycloadditions.

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